![molecular formula C13H18N4O2S B4393531 1-cyclohexyl-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4393531.png)
1-cyclohexyl-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Overview
Description
1-cyclohexyl-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as CYCLOPS and has a unique structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CYCLOPS involves the inhibition of tubulin polymerization, which is essential for cell division. CYCLOPS binds to the colchicine binding site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. This mechanism makes CYCLOPS a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. CYCLOPS has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CYCLOPS is its potent antiproliferative activity against cancer cells. It also has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, the synthesis of CYCLOPS is a complex process that requires expertise and precision. The compound is also relatively expensive, making it challenging to use for large-scale experiments.
Future Directions
There are several future directions for the research on CYCLOPS. One of the significant areas of research is the development of new anticancer drugs based on CYCLOPS's structure and mechanism of action. Researchers are also exploring the potential of CYCLOPS as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Further studies are needed to understand the compound's pharmacokinetics and toxicity, which will help in the development of safe and effective drugs.
Scientific Research Applications
CYCLOPS has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as an anticancer agent. Studies have shown that CYCLOPS exhibits potent antiproliferative activity against various cancer cell lines. It works by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
1-cyclohexyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c18-11-6-9(12(19)15-13-16-14-8-20-13)7-17(11)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSRNKCEXTVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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